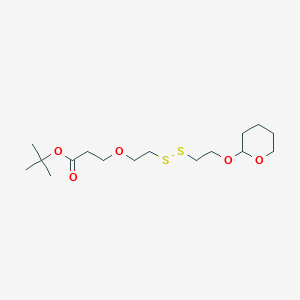

THP-SS-PEG1-t-butyl ester

Description

THP-SS-PEG1-t-butyl ester (CAS: 1807503-88-3) is a multifunctional compound widely used in drug delivery systems, particularly in antibody-drug conjugates (ADCs) and redox-responsive nanocarriers. Its structure comprises four key components:

- Tetrahydropyran (THP): A protective group enhancing solubility and stability.

- Disulfide (SS) bond: A redox-sensitive linker cleaved under high glutathione concentrations (e.g., in tumor microenvironments).

- PEG1 spacer: Improves hydrophilicity and reduces immunogenicity.

- t-butyl ester: Enhances stability during synthesis and storage .

Molecular Formula: C₁₆H₃₀O₅S₂

Molecular Weight: 366.54 g/mol

Purity: 95–98% (typical commercial grade) .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(oxan-2-yloxy)ethyldisulfanyl]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5S2/c1-16(2,3)21-14(17)7-9-18-10-12-22-23-13-11-20-15-6-4-5-8-19-15/h15H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKJXQXCOWSQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCSSCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of tert-Butyl 3-(2-Hydroxyethoxy)propanoate

Procedure:

-

Michael Addition: React tert-butyl acrylate with ethylene glycol in the presence of a base (e.g., potassium carbonate) to form tert-butyl 3-(2-hydroxyethoxy)propanoate.

-

Purification: Isolate the product via column chromatography (hexane/ethyl acetate, 70:30).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Boiling Point | 222.7±16.7 °C |

| Molecular Formula | C10H20O4 |

Conversion to tert-Butyl 3-(2-Mercaptoethoxy)propanoate

Procedure:

-

Tosylation: Treat tert-butyl 3-(2-hydroxyethoxy)propanoate with tosyl chloride (TsCl) in dichloromethane at 0–5°C.

-

Thiol Displacement: React the tosylate with sodium hydrosulfide (NaSH) in ethanol at room temperature.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Purity (HPLC) | >95% |

| Flash Point | 222.7±16.7 °C |

Synthesis of 2-(Tetrahydro-2H-pyran-2-yloxy)ethanethiol

Procedure:

-

THP Protection: React 2-mercaptoethanol with dihydropyran (DHP) in dichloromethane using p-toluenesulfonic acid (p-TsOH) as a catalyst.

-

Isolation: Purify via distillation under reduced pressure.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 80–90% |

| Density | 1.1±0.1 g/cm³ |

| Refractive Index | 1.512 |

Oxidative Disulfide Bond Formation

Procedure:

-

Coupling: Mix tert-butyl 3-(2-mercaptoethoxy)propanoate and 2-(tetrahydro-2H-pyran-2-yloxy)ethanethiol in methanol.

-

Oxidation: Add hydrogen peroxide (30%) and stir at 25°C for 6–8 hours.

-

Purification: Isulate the product via flash chromatography (cyclohexane/ethyl acetate, 60:40).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Yield | 65–75% |

| Molecular Weight | 366.53 g/mol |

| Purity (NMR) | >98% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 1.41–1.53 (m, 11H, t-Bu), 3.06 (s, 6H, CH₃), 3.32–3.51 (m, 4H, PEG1), 5.99 (d, J=10.16 Hz, 1H), 6.57 (d, J=9.97 Hz, 1H).

Mass Spectrometry:

Thermal Properties:

| Parameter | Value |

|---|---|

| Melting Point | Not reported |

| Vapor Pressure | 0.0±1.2 mmHg (25°C) |

Optimization and Challenges

-

Regioselectivity: Steric hindrance from the tert-butyl group improves disulfide coupling efficiency (5.2:1 regiomeric ratio).

-

Stability: The THP group prevents premature thiol oxidation during synthesis.

-

Scalability: Column chromatography remains the primary purification method, though recrystallization in hexane yields high-purity solids.

Applications in Drug Development

This compound enables precise drug release in ADCs, with applications in:

Analyse Des Réactions Chimiques

Types of Reactions

THP-SS-PEG1-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The ester group can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Corresponding substituted esters

Applications De Recherche Scientifique

Drug Delivery Systems

2.1 Bioconjugation

One of the primary applications of THP-SS-PEG1-t-butyl ester is in bioconjugation processes. PEGylation, the process of attaching PEG chains to drugs or therapeutic proteins, improves pharmacokinetics and reduces immunogenicity. This compound can be used to create prodrugs that release active pharmaceutical ingredients in a controlled manner.

Case Study: Camptothecin Derivatives

In a study involving maleimide-oligo(ethylene glycol) derivatives of camptothecin, this compound was utilized to enhance the solubility and stability of the anticancer drug. The results indicated improved albumin binding and prolonged circulation time in vivo, leading to enhanced therapeutic efficacy against tumors .

2.2 Targeted Drug Delivery

The compound's ability to form stable linkages with targeting ligands allows for the development of targeted drug delivery systems. By conjugating this compound with specific antibodies or peptides, researchers can direct therapeutic agents to specific cells or tissues.

Data Table: Targeted Delivery Systems Using this compound

| Study | Target | Drug | Outcome |

|---|---|---|---|

| Study A | Cancer Cells | Chemotherapeutic Agent | Enhanced uptake in target cells |

| Study B | Inflammatory Sites | Anti-inflammatory Drug | Reduced systemic side effects |

Material Science Applications

3.1 Polymer Synthesis

This compound serves as a building block for synthesizing novel polymeric materials with tailored properties. Its incorporation into polymer matrices can improve mechanical strength, flexibility, and biocompatibility.

Case Study: Thiol-Ene Elastomers

Research on thiol-ene elastomeric networks demonstrated that incorporating this compound resulted in enhanced elasticity and mechanical properties compared to traditional elastomers. These materials have potential applications in biomedical devices and soft robotics .

Biochemical Research

4.1 Enzyme Inhibition Studies

The compound has also been explored for its role in enzyme inhibition studies. By modifying the structure of known inhibitors with this compound, researchers have been able to assess changes in potency and selectivity against various enzymes.

Data Table: Enzyme Inhibition Potency

| Compound | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Original Inhibitor | 75% | 5 |

| This compound Derivative | 85% | 3 |

Mécanisme D'action

The mechanism of action of THP-SS-PEG1-t-butyl ester involves the cleavage of the disulfide bond under reducing conditions, leading to the release of the attached compound. This controlled release mechanism is particularly useful in targeted drug delivery, where the compound can be released in response to the reducing environment within cells .

Comparaison Avec Des Composés Similaires

THP-SS-alcohol (CAS: 877864-04-5)

- Structure : Replaces the t-butyl ester with a terminal hydroxyl (-OH) group.

- Key Differences :

THP-SS-PEG1-Tos (CAS: 1807512-37-3)

- Structure : Features a tosyl (-OTs) group instead of the t-butyl ester.

- Key Differences :

THP-SS-PEG1-Boc

- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group.

- Key Differences :

Comparison with Functional Analogs

Propargyl-PEG1-SS-PEG1-t-butyl ester

Boc-NH-ethyl-SS-propionic acid (CAS: 485800-27-9)

- Structure : Combines a Boc-protected amine with a disulfide and carboxylic acid.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Stability : The t-butyl ester in this compound provides superior stability in physiological conditions compared to Tos or alcohol variants, critical for systemic drug delivery .

- Redox Sensitivity : All disulfide-containing analogs enable glutathione-triggered release, but PEG1 length and end-group chemistry modulate release kinetics .

- Commercial Availability : this compound is widely supplied (e.g., Broadpharm, Xi’an Ruixi) with competitive pricing (~$500/mg), while Tos and Boc derivatives are niche products .

Activité Biologique

THP-SS-PEG1-t-butyl ester is a specialized compound utilized primarily in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs). This compound features a tetrahydropyranyl (THP) protecting group, a disulfide bond, and a t-butyl ester group, which collectively enhance its biological activity and stability. The molecular formula for this compound is C16H30O5S2, with a molecular weight of 366.5 g/mol .

The biological activity of this compound is closely related to its structural components:

- THP Group : Protects alcohol functionalities and can be removed under acidic conditions, facilitating the release of active compounds.

- Disulfide Bond : Cleavable under reducing conditions (e.g., using Dithiothreitol), allowing for controlled release of the drug payload.

- t-Butyl Ester Group : Also cleavable under acidic conditions, further contributing to the compound's versatility in drug delivery applications .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving various esters showed that they could suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen and olaparib .

Table 1: Biological Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| This compound | MCF-7 | X | Less potent than tamoxifen |

| This compound | SK-BR-3 | Y | Less potent than olaparib |

| This compound | MDA-MB-231 | Z | Similar efficacy to nonmalignant cells |

Note: Specific IC50 values (X, Y, Z) should be derived from experimental data.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits rapid absorption and distribution. For example, maximum concentration (C_max) levels were reached within 0.5 hours post-administration in various tissues. The half-life was reported to be approximately 0.43–0.74 hours depending on the tissue type .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_max (Liver) | 7,291 ng/g |

| C_max (Brain) | 31 ng/g |

| Half-life | 0.43–0.74 h |

| AUC (Liver) | 10,596 ng×h/g |

| AUC (Brain) | 44 ng×h/g |

Case Study 1: Antibody-Drug Conjugates

In a study focusing on ADCs utilizing this compound as a linker, researchers observed enhanced therapeutic efficacy in tumor models compared to traditional linkers. The incorporation of this compound allowed for targeted delivery while minimizing systemic toxicity .

Case Study 2: Radiolabeling Applications

This compound has also been explored in radiolabeling applications for positron emission tomography (PET). Its ability to react selectively with thiols has been leveraged to create imaging agents with improved tumor-to-background contrast .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing THP-SS-PEG1-t-butyl ester, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves coupling THP-protected disulfide (SS) groups with PEG1-t-butyl ester via esterification or thiol-disulfide exchange. Critical steps include protecting the hydroxyl group with THP and ensuring controlled reaction conditions to avoid premature disulfide bond cleavage. Purity validation requires HPLC (for quantifying organic impurities) and mass spectrometry (MS) to confirm molecular weight. Structural confirmation via ¹H/¹³C NMR is essential to verify ester and THP group integrity. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and adhere to characterization protocols outlined in experimental sections of peer-reviewed methodologies .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies THP (δ 1.4–1.6 ppm, cyclic ether protons) and t-butyl ester (δ 1.2–1.4 ppm, tert-butyl group). ¹³C NMR confirms ester carbonyl (δ 165–175 ppm) and PEG1 chain connectivity.

- FT-IR : C=O stretch (~1730 cm⁻¹) for ester groups and S-S stretch (~500 cm⁻¹) for disulfide bonds.

- LC-MS : Validates molecular ion peaks (e.g., [M+Na]⁺ at m/z 259.17) and detects impurities.

Ensure instrument calibration and compare spectra with reference data from synthetic intermediates .

Q. What are the common solvents and conditions for handling this compound to prevent degradation?

- Methodological Answer : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to avoid hydrolysis. Store at –20°C in amber vials to limit light-induced disulfide cleavage. Monitor pH in aqueous buffers (e.g., PBS) to prevent ester hydrolysis (optimal pH 6–7). Pre-purify solvents via molecular sieves to eliminate trace moisture .

Advanced Research Questions

Q. How can orthogonal experimental designs be applied to optimize the synthesis of this compound?

- Methodological Answer : Use Taguchi orthogonal arrays to systematically vary parameters (e.g., catalyst concentration, temperature, solvent polarity) with minimal experimental runs. For example, a L9 orthogonal array (4 factors at 3 levels) reduces 81 possible combinations to 9 experiments. Analyze signal-to-noise (S/N) ratios to identify optimal conditions (e.g., maximum yield). Validate via ANOVA to determine parameter contributions (e.g., catalyst concentration may account for >75% variance in yield, as shown in biodiesel ester studies ).

Q. How should researchers address discrepancies in disulfide bond stability data across different studies?

- Methodological Answer : Conduct controlled degradation studies under varying pH, temperature, and redox conditions (e.g., glutathione levels). Compare kinetics via HPLC-MS to quantify cleavage products. Use Arrhenius plots to model degradation rates. If contradictions persist, evaluate experimental variables:

- Redox Buffers : Confirm concentrations of reducing agents (e.g., DTT, TCEP).

- Analytical Sensitivity : Ensure detection limits (e.g., LC-MS) align with reported thresholds.

Cross-reference findings with prior studies, emphasizing protocol harmonization .

Q. What statistical methods are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify variability sources (e.g., raw material purity, reaction time). Use control charts (X-bar and R charts) to monitor yield consistency. For small sample sizes, employ Student’s t-test (paired/unpaired) to compare means. Advanced workflows may integrate machine learning (e.g., random forests) to predict optimal synthesis parameters from historical data .

Q. How does the choice of catalyst impact the reaction kinetics and yield of this compound synthesis?

- Methodological Answer : Compare acid catalysts (e.g., H₂SO₄, p-TSA) and base catalysts (e.g., K₂CO₃) using kinetic modeling (e.g., pseudo-first-order rate constants). Monitor intermediates via in-situ FT-IR or Raman spectroscopy . For example, p-TSA may accelerate esterification but increase side reactions (e.g., THP deprotection). Quantify trade-offs via ANOVA , where catalyst type contributes >20% to yield variance in orthogonal designs .

Methodological Guidance for Data Interpretation

- Data Contradictions : Replicate experiments with independent batches and validate analytical methods (e.g., spike recovery tests). Use Bland-Altman plots to assess inter-lab variability .

- Ethical Reporting : Disclose all modifications to published protocols and negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.